molecular formula C14H19BrO9 B013514 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide CAS No. 572-09-8

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide

Cat. No. B013514
CAS RN: 572-09-8
M. Wt: 411.2 g/mol
InChI Key: CYAYKKUWALRRPA-RGDJUOJXSA-N
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Description

Synthesis Analysis

The synthesis of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide involves several steps starting from D-glucose. The acetylation of D-glucose, followed by activation as the glycosyl bromide and stereospecific displacement with azide anion, is a common pathway (Temelkoff, Norris, & Zeller, 2006). Another method involves the electrochemical reduction of the compound in dipolar aprotic solvents, leading to various products depending on the conditions (Maran et al., 1989).

Molecular Structure Analysis

The molecular structure of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide is characterized by its acetyl-protected glucose backbone and a bromine atom that makes it an electrophilic agent suitable for nucleophilic substitution reactions. Structural studies, including NMR spectroscopy and X-ray diffraction, have been utilized to elucidate the detailed molecular conformation (Strumpel et al., 1999).

Safety And Hazards


  • Avoidance Conditions : Protect from light, moisture (as it can lead to decomposition), and heat.

  • Toxicity : While specific toxicity data for this compound may vary, standard laboratory safety precautions should be followed during handling.


Future Directions

Research on 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide continues to explore its applications in carbohydrate chemistry, drug development, and synthetic organic chemistry. Further investigations may focus on optimizing synthetic routes, developing new protecting groups, and understanding its reactivity in complex glycosylation reactions.


Please note that this analysis is based on available information, and researchers should refer to relevant scientific literature for more detailed studies and updates1234.


properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAYKKUWALRRPA-RGDJUOJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031860
Record name Acetobromglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide

CAS RN

572-09-8
Record name α-Acetobromoglucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=572-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetobromglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetobromglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETOBROMGLUCOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETH4010665
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
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Reactant of Route 4
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
Reactant of Route 5
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
Reactant of Route 6
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2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide

Citations

For This Compound
34
Citations
K Takeo - 1979 - pascal-francis.inist.fr
Keyword (fr) GLYCOSIDE GLYCOSYLE HALOGENURE DIHOLOSIDE TRIHOLOSIDE REACTION CATALYTIQUE ARGENT CARBONATE! ACT SYNTHESE KOENIGS KNORR …
Number of citations: 21 pascal-francis.inist.fr
K Takeo - 1977 - pascal-francis.inist.fr
Keyword (fr) DIHOLOSIDE SYNTHESE KOENIGS KNORR GLUCOPYRANOSIDE (O-BENZYLIDENE-4, 6 O-METHYL-1) GLUCOPYRANOSYLE (TETRA-O-ACETYL) BROMURE …
Number of citations: 2 pascal-francis.inist.fr
M Sakurai, T Yoshida, L Wang, Y Murai… - …, 2015 - eprints.lib.hokudai.ac.jp
Salicin (salicyl alcohol glucoside) is a substance well known for its bitter taste. A photoreactive diazirinyl derivative of salicin will be utilized for the functional analysis of interactions …
Number of citations: 4 eprints.lib.hokudai.ac.jp
EH Chang, NG Je, KS Im - YAKHAK HOEJI, 1996 - koreascience.kr
Glycosidation of 20 (S)-protopanaxadiol obtained by the alkaline hydrolysis of total ginsenosides with 2, 3, 4, 6-tetra-O-acetyl-${\alpha $-D-glucopyranosyl bromide in the presence of $ …
Number of citations: 2 koreascience.kr
BC Cha, SG Lee - YAKHAK HOEJI, 1994 - koreascience.kr
The genuine aglycone, 20 (S)-protopanaxadiol, obtained from the leaves of Panax ginseng as a result of direct alkaline treatment was isolated and characterized by spectroscopic …
Number of citations: 13 koreascience.kr
L MA, M Zhang, Z XU, Y Sun, J Zhu… - Journal of China …, 2017 - pesquisa.bvsalud.org
This paper describes a practical process for a SGLT2 inhibitor dapagliflozin. The target product was synthesized from 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene and 2, 3, 4, 6-tetra-O-…
Number of citations: 3 pesquisa.bvsalud.org
SC Bang, Y Kim, BZ Ann - J Pharm Soc Korea, 2004 - koreascience.kr
Ranunculin, a potent cytotoxic component of P. koreana, was synthesized by reacting (s)-(-)-5-(hydroxymethyl)-2 (5H)-furanone with 2, 3, 4, 6-tetra-O-acetyl-$\alpha $-D-glucopyranosyl …
Number of citations: 4 koreascience.kr
JJ Rutledge, J Paegelow, J Ritchey, A Singh… - Frontiers in Veterinary …, 2022 - frontiersin.org
The objective of this study was to determine the extent that nebulized glycosylated caffeic acid phenethyl ester-4-O-alpha-D-glucopyranoside (G-CAPE) attenuates particulate-induced …
Number of citations: 4 www.frontiersin.org
H Wallace - 2018 - scholarworks.uark.edu
The most popular herbicide used for weed control has been glyphosate for many years in the Midwestern United States. Plants have begun to develop a resistance to glyphosate due to …
Number of citations: 2 scholarworks.uark.edu
S Yuren, L Jiandong, L Quan, Y Ken… - Chinese Journal of …, 2020 - sioc-journal.cn
The preparation of C-aryl glycosides via mild Ni/bipyridine-catalyzed reductive arylation of C (1)-glycosyl halides with electron-deficient aryl bromides was developed. Moderate to high α…
Number of citations: 2 sioc-journal.cn

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